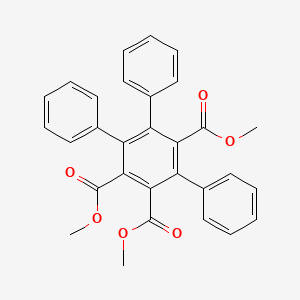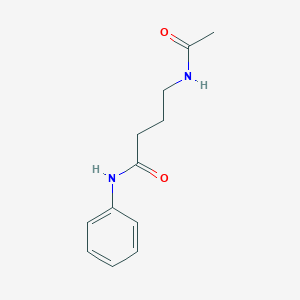
4-Acetamido-N-phenylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Acetamido-N-phenylbutanamide is an organic compound that belongs to the class of amides It is characterized by the presence of an acetamido group attached to a phenyl ring, which is further connected to a butanamide chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetamido-N-phenylbutanamide typically involves the acylation of aniline derivatives. One common method is the reaction of aniline with acetic anhydride to form acetanilide, which is then subjected to further reactions to introduce the butanamide group. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale acylation reactions using automated reactors. The process is optimized for high yield and purity, often employing continuous flow techniques and advanced purification methods such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-Acetamido-N-phenylbutanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro or hydroxyl derivatives.
Reduction: Reduction reactions can convert the acetamido group to an amine.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents such as bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, amines, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
4-Acetamido-N-phenylbutanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various conditions.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and other materials
Mecanismo De Acción
The mechanism of action of 4-Acetamido-N-phenylbutanamide involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, influencing their activity. The phenyl ring can participate in π-π interactions, further modulating the compound’s effects. These interactions can affect various pathways, including enzyme inhibition and receptor binding .
Comparación Con Compuestos Similares
Similar Compounds
4-Acetamido-TEMPO: A stable radical used for oxidation reactions.
4-Acetamidobenzoic acid: An intermediate in the synthesis of various organic compounds.
N-Acetyl-p-aminobenzoic acid: Known for its use in the pharmaceutical industry
Uniqueness
4-Acetamido-N-phenylbutanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an acetamido group with a phenylbutanamide chain allows for versatile applications and interactions that are not observed in other similar compounds.
Propiedades
Número CAS |
50841-22-0 |
|---|---|
Fórmula molecular |
C12H16N2O2 |
Peso molecular |
220.27 g/mol |
Nombre IUPAC |
4-acetamido-N-phenylbutanamide |
InChI |
InChI=1S/C12H16N2O2/c1-10(15)13-9-5-8-12(16)14-11-6-3-2-4-7-11/h2-4,6-7H,5,8-9H2,1H3,(H,13,15)(H,14,16) |
Clave InChI |
KOLFGHIYLRBJNF-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NCCCC(=O)NC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




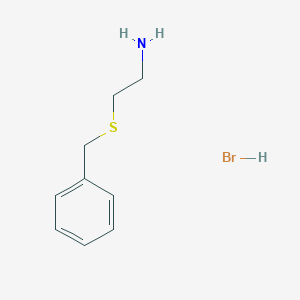
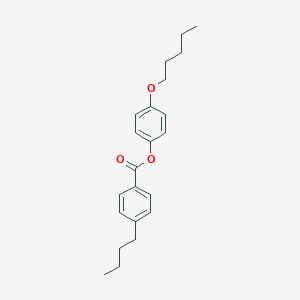
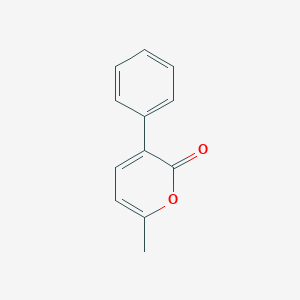

![1H-Indole-2-carboxylic acid, 3-[chloro(2-chlorophenyl)methyl]-1-methyl-](/img/structure/B14654026.png)
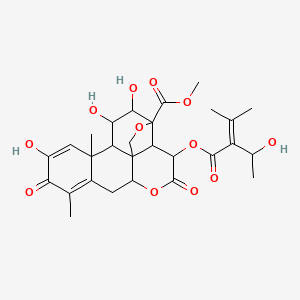
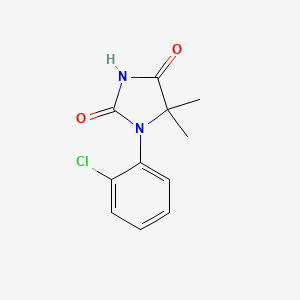
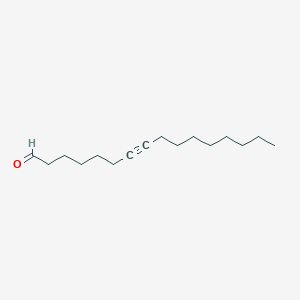
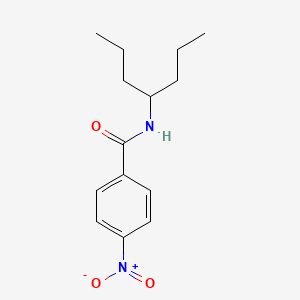
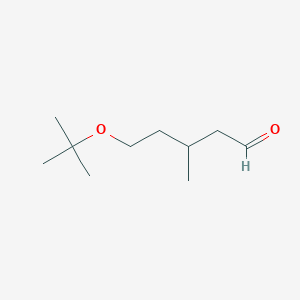
![3-Oxo-4-[2-(2,4,5-trichlorophenyl)hydrazinylidene]-3,4-dihydronaphthalene-2-carboxylic acid](/img/structure/B14654064.png)
